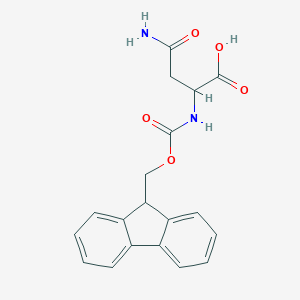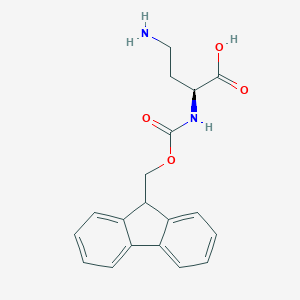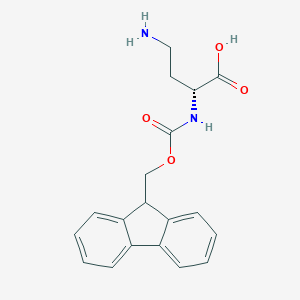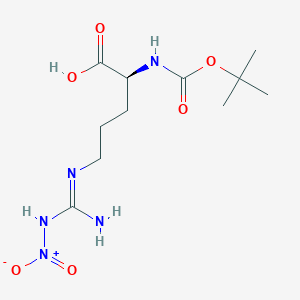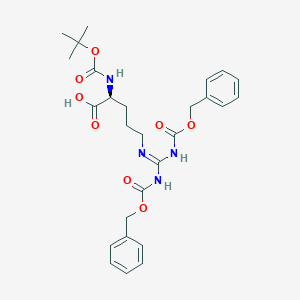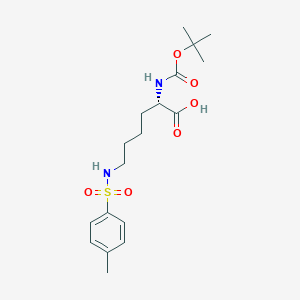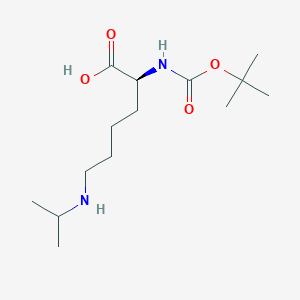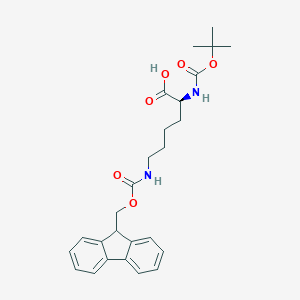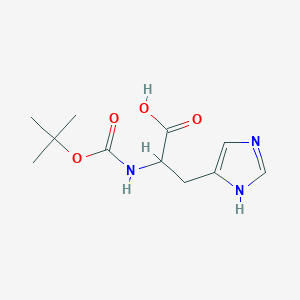
Boc-His-OH
Vue d'ensemble
Description
“Boc-His-OH” is also known as Nα-(tert-Butoxycarbonyl)-L-histidine or Nα-Boc-L-histidine . It is an active protective amino acid for HIS in peptide synthesis .
Synthesis Analysis
“Boc-His-OH” is used in the biomedical industry as a highly specialized peptide synthesis reagent . It is particularly prone to epimerization during activation of the coupling process in solid phase peptide synthesis (SPPS) .Molecular Structure Analysis
The empirical formula of “Boc-His-OH” is C11H17N3O4 . Its molecular weight is 255.27 .Chemical Reactions Analysis
“Boc-His-OH” is a protected histidine derivative used in Boc Solid Phase Peptide Synthesis (SPPS). After coupling, the two Boc-groups are cleaved simultaneously by TFA .Physical And Chemical Properties Analysis
“Boc-His-OH” has a molecular weight of 255.27 . Its empirical formula is C11H17N3O4 . The physical description of “Boc-His-OH” is not available .Applications De Recherche Scientifique
Peptide Synthesis
Boc-His-OH: is primarily used in the Boc solid-phase peptide synthesis (SPPS) method . In this technique, the Boc group protects the amino group during the coupling of peptide chains, preventing unwanted side reactions. After the desired sequence is assembled, the Boc groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Pharmacological Research
In pharmacological studies, Boc-His-OH serves as a building block for creating peptides that mimic bioactive compounds . These synthetic peptides are used to study drug interactions, enzyme inhibition, and receptor binding, contributing to the development of new therapeutic agents.
Food Research
The compound is also utilized in food research, particularly in the synthesis of histidine-containing peptides . These peptides can have various functions, such as antioxidant properties, which are of interest in developing functional foods and nutraceuticals.
Enantiomeric Purity Studies
Boc-His-OH: is used in studies focusing on enantiomeric purity, which is crucial for a peptide’s biological activity . Histidine is prone to epimerization, and using protected forms like Boc-His-OH helps maintain the integrity of the L-form in peptides.
Proteomics
In proteomics, Boc-His-OH is used to synthesize peptides for mass spectrometry analysis . These peptides serve as standards or probes to identify and quantify proteins in complex biological samples.
Chemical Biology
Chemical biologists use Boc-His-OH to design and synthesize histidine-rich peptides and proteins . These constructs are used to study protein-protein interactions, post-translational modifications, and other cellular processes.
Material Science
In material science, peptides containing Boc-His-OH are used to create self-assembling materials . These materials have applications in nanotechnology, drug delivery systems, and tissue engineering.
Synthetic Precursor Compounds
Finally, Boc-His-OH acts as a precursor for more complex compounds used in various chemical syntheses . It provides a way to introduce the histidine residue into larger molecules while protecting the reactive amino group during the synthesis process.
Propriétés
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMLQYFMYHISQO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170396 | |
| Record name | tert-Butyloxycarbonyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-His-OH | |
CAS RN |
17791-52-5 | |
| Record name | (tert-Butoxycarbonyl)-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17791-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyloxycarbonyl-L-histidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017791525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyloxycarbonyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the preparation and purification of Boc-His-OH considered challenging?
A1: Most Nα-protected histidines, including Boc-His-OH (Nα-tert-Butoxycarbonyl-L-histidine), are highly water-soluble. This characteristic makes traditional purification methods, which often rely on solubility differences, difficult to apply effectively. []
Q2: How does the structure of Boc-Lys-OH influence its reactivity with dihydroxyacetone (DHA) compared to free lysine?
A2: Research suggests that the ε-amino group (ε-NH2) of lysine plays a crucial role in the color development observed during DHA-mediated tanning reactions. Interestingly, Boc-Lys-OH exhibits stronger color development with DHA than free lysine under identical conditions. This observation suggests that protecting the α-amino group with the tert-butoxycarbonyl (Boc) group may enhance the reactivity of the ε-NH2 group in lysine with DHA. []
Q3: Can Boc-His-OH be used to study enzyme activity?
A3: Yes, Boc-His-OH can be used as a substrate to study the catalytic activity of enzymes like papain. Specifically, Boc-His-OH serves as the substrate for esterification reactions catalyzed by papain. Researchers can monitor the reaction progress using techniques like proton nuclear magnetic resonance (1H-NMR) to determine product yield and assess enzyme activity. []
Q4: Is there a simple and efficient method for purifying Boc-His-OH?
A4: Yes, researchers have developed a streamlined approach for purifying Nα-protected histidines like Boc-His-OH, Z-His-Oh, and Z(OMe)-His-OH. This method utilizes ion-exchange column chromatography, offering a more straightforward alternative to traditional purification techniques. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




